molecular formula C15H10BrNO3S B13345063 2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid

2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid

Cat. No.: B13345063
M. Wt: 364.2 g/mol
InChI Key: KWVGYFFRKYFPDQ-UHFFFAOYSA-N
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Description

2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable brominated precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[3,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid is unique due to its specific substitution pattern and the presence of both a thiazole and pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H10BrNO3S

Molecular Weight

364.2 g/mol

IUPAC Name

2-bromo-7-methyl-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C15H10BrNO3S/c1-8-7-10(18)17-12(9-5-3-2-4-6-9)13(16)21-14(17)11(8)15(19)20/h2-7H,1H3,(H,19,20)

InChI Key

KWVGYFFRKYFPDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=C(SC2=C1C(=O)O)Br)C3=CC=CC=C3

Origin of Product

United States

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